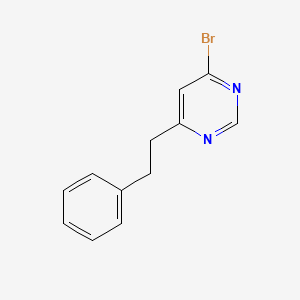

4-Brom-6-Phenethylpyrimidin

Übersicht

Beschreibung

4-Bromo-6-phenethylpyrimidine is a heterocyclic aromatic compound that contains a bromine atom at the fourth position and a phenethyl group at the sixth position of the pyrimidine ring. Pyrimidines are a class of organic compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA, and their significant role in various biological processes.

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-phenethylpyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

Medicine: Research into potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs, often involves pyrimidine derivatives.

Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Wirkmechanismus

Target of Action

4-Bromo-6-phenethylpyrimidine is a pyrimidine derivative . Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Mode of Action

It is known that the 4-bromo atom in the para position of the n1 side chain of the phenyl ring is responsible for interaction with the t315l mutant . This suggests that 4-Bromo-6-phenethylpyrimidine may interact with its targets through a specific structural configuration.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological and pharmacological activities . These six-membered 1,3-diazine ring-containing compounds are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Pharmacokinetics

It is known that the synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . This suggests that the ADME properties of 4-Bromo-6-phenethylpyrimidine may be influenced by its specific structural configuration.

Result of Action

It is known that pyrimidine derivatives have been designed and developed for their anticancer activity . This suggests that 4-Bromo-6-phenethylpyrimidine may have potential anticancer effects.

Biochemische Analyse

Biochemical Properties

4-Bromo-6-phenethylpyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is essential for the de novo synthesis of pyrimidines . The compound’s bromine atom and phenethyl group contribute to its binding affinity and specificity towards these enzymes. Additionally, 4-Bromo-6-phenethylpyrimidine can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of 4-Bromo-6-phenethylpyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-phenethylpyrimidine can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This modulation can lead to alterations in cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-6-phenethylpyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, 4-Bromo-6-phenethylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-6-phenethylpyrimidine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 4-Bromo-6-phenethylpyrimidine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-phenethylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cell proliferation or metabolic activity . At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

4-Bromo-6-phenethylpyrimidine is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of key metabolites, impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4-Bromo-6-phenethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, facilitating its uptake and distribution within cells . Once inside the cell, 4-Bromo-6-phenethylpyrimidine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Bromo-6-phenethylpyrimidine is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 4-Bromo-6-phenethylpyrimidine can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-phenethylpyrimidine typically involves the bromination of 6-phenethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-6-phenethylpyrimidine may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: 4-Bromo-6-phenethylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be employed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-phenethylpyrimidine, while oxidation can produce 4-bromo-6-phenethylpyrimidine N-oxide.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-phenethylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

4-Fluoro-6-phenethylpyrimidine: Contains a fluorine atom at the fourth position.

4-Iodo-6-phenethylpyrimidine: Features an iodine atom at the fourth position.

Uniqueness: 4-Bromo-6-phenethylpyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The phenethyl group also contributes to its distinct properties compared to other pyrimidine derivatives.

Biologische Aktivität

4-Bromo-6-phenethylpyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that 4-Bromo-6-phenethylpyrimidine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values were reported between 10 to 50 µg/mL, indicating its potency in inhibiting bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that 4-Bromo-6-phenethylpyrimidine induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Apoptosis induction |

Enzyme Inhibition

4-Bromo-6-phenethylpyrimidine has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it inhibits cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to cell cycle arrest, particularly in the G1 phase.

Reactive Oxygen Species (ROS) Modulation

The compound also influences oxidative stress levels within cells. It has been shown to modulate the production of reactive oxygen species (ROS), which are critical in cancer progression and inflammation. By reducing ROS levels, 4-Bromo-6-phenethylpyrimidine may exert protective effects against oxidative damage.

Study on Antimicrobial Efficacy

In a recent clinical study, the efficacy of 4-Bromo-6-phenethylpyrimidine was tested against Staphylococcus aureus infections in a controlled setting. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Cancer Cell Line Research

A laboratory study examined the effects of varying concentrations of 4-Bromo-6-phenethylpyrimidine on different cancer cell lines over 72 hours. Results indicated that higher concentrations correlated with increased apoptosis rates, suggesting dose-dependent efficacy.

Eigenschaften

IUPAC Name |

4-bromo-6-(2-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZCGJQDDACDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.